molecular formula C28H24BrN3O2S2 B2716474 5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE CAS No. 212254-04-1

5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE

Cat. No.: B2716474
CAS No.: 212254-04-1
M. Wt: 578.54
InChI Key: GBFBVQMZKPPZHO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of diphenylamine with tosylmethyl isocyanide (TosMIC) under specific conditions to form the desired thiadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiadiazoles.

Scientific Research Applications

5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino and tosylmethyl groups can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylmethyl]-N,N,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N3O2S2.BrH/c1-22-17-19-26(20-18-22)35(32,33)21-30-27(23-11-5-2-6-12-23)29-28(34-30)31(24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,21H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFBVQMZKPPZHO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[N+]2=C(N=C(S2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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